molecular formula C11H4F6N4 B162105 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 138555-70-1

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile

Cat. No.: B162105
CAS No.: 138555-70-1
M. Wt: 306.17 g/mol
InChI Key: RSQQTABIHVIOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile is a chemical compound with the molecular formula C11H4F6N4 It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, a hydrazono group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazono group, leading to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl groups and the phenyl ring can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile stands out due to its combination of trifluoromethyl groups, hydrazono functionality, and malononitrile moiety. This unique structure imparts distinct chemical properties, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQTABIHVIOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381821
Record name [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138555-70-1
Record name [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.